Cas no 2090296-12-9 (2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile)

2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- AKOS026723782
- 2-[4-(hydroxymethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
- 2090296-12-9
- 2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
- F2198-4809
- 1H-Pyrazole-1-acetonitrile, 4-(hydroxymethyl)-3-(trifluoromethyl)-
-
- インチ: 1S/C7H6F3N3O/c8-7(9,10)6-5(4-14)3-13(12-6)2-1-11/h3,14H,2,4H2
- InChIKey: ASFTXJYKRSSKJZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CO)=CN(CC#N)N=1)(F)F
計算された属性
- せいみつぶんしりょう: 205.04629631g/mol
- どういたいしつりょう: 205.04629631g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 61.8Ų
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- ふってん: 319.3±42.0 °C(Predicted)
- 酸性度係数(pKa): 13.35±0.10(Predicted)
2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-4809-1g |
2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |
2090296-12-9 | 95%+ | 1g |
$701.0 | 2023-09-06 | |
Life Chemicals | F2198-4809-5g |
2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |
2090296-12-9 | 95%+ | 5g |
$2301.0 | 2023-09-06 | |
Life Chemicals | F2198-4809-10g |
2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |
2090296-12-9 | 95%+ | 10g |
$3221.0 | 2023-09-06 | |
Life Chemicals | F2198-4809-0.25g |
2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |
2090296-12-9 | 95%+ | 0.25g |
$631.0 | 2023-09-06 | |
Life Chemicals | F2198-4809-0.5g |
2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |
2090296-12-9 | 95%+ | 0.5g |
$665.0 | 2023-09-06 | |
Life Chemicals | F2198-4809-2.5g |
2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |
2090296-12-9 | 95%+ | 2.5g |
$1529.0 | 2023-09-06 | |
TRC | H174751-100mg |
2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1h-pyrazol-1-yl)acetonitrile |
2090296-12-9 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | H174751-500mg |
2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1h-pyrazol-1-yl)acetonitrile |
2090296-12-9 | 500mg |
$ 365.00 | 2022-06-04 | ||
TRC | H174751-1g |
2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1h-pyrazol-1-yl)acetonitrile |
2090296-12-9 | 1g |
$ 570.00 | 2022-06-04 |
2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrileに関する追加情報
Introduction to 2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2090296-12-9)
2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2090296-12-9, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their versatility in drug design and development. The presence of a trifluoromethyl group and a hydroxymethyl substituent in its molecular structure imparts distinct chemical reactivity and biological potential, making it a valuable intermediate in the synthesis of novel therapeutic agents.
The compound's molecular framework consists of a pyrazole core, which is a five-membered aromatic ring containing two nitrogen atoms. This core is functionalized with an acetonitrile group at the 1-position and a 4-(hydroxymethyl) group at the 4-position, further enhanced by the electron-withdrawing effect of the trifluoromethyl group at the 3-position. Such structural features contribute to its reactivity in various chemical transformations, including nucleophilic substitution, condensation reactions, and metal-catalyzed coupling processes. These properties make it a promising candidate for further exploration in synthetic chemistry and drug discovery.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity, which are critical factors in drug design. Studies have demonstrated that compounds incorporating this moiety often exhibit improved pharmacokinetic profiles. Furthermore, the hydroxymethyl group provides a site for further functionalization, allowing for the development of more complex molecular architectures with tailored biological effects.
Current research in medicinal chemistry has highlighted the potential of 2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile as a key intermediate in the synthesis of novel therapeutic agents. For instance, recent publications have explored its utility in the development of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The pyrazole scaffold is particularly well-suited for targeting protein-protein interactions, making it an attractive platform for designing small-molecule inhibitors. The combination of the trifluoromethyl and hydroxymethyl groups enhances its binding affinity to target proteins while maintaining favorable pharmacokinetic properties.
Additionally, the compound has shown promise in antimicrobial applications. The structural features of 2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile contribute to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This has led to investigations into its potential as a precursor for developing new antibiotics to combat drug-resistant bacterial strains. The increasing prevalence of antibiotic-resistant pathogens underscores the need for innovative therapeutic strategies, and compounds like this one offer a ray of hope in this ongoing challenge.
The synthesis of 2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These techniques not only improve synthetic efficiency but also allow for greater flexibility in modifying the compound's structure for targeted biological activities.
In conclusion, 2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2090296-12-9) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the presence of a trifluoromethyl group and a hydroxymethyl substituent, make it an attractive intermediate for synthesizing novel therapeutic agents with broad biological activities. Ongoing research continues to uncover new applications for this compound, particularly in oncology and antimicrobial therapy. As synthetic chemistry advances, further exploration of derivatives like this one will undoubtedly lead to innovative treatments that address unmet medical needs.
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